1-Naphthalenecarbonitrile, 3,4-dihydroxy-2-(1-oxohexyl)-
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Overview
Description
1-Naphthalenecarbonitrile, 3,4-dihydroxy-2-(1-oxohexyl)- is a complex organic compound with a unique structure that includes a naphthalene ring substituted with a carbonitrile group, two hydroxyl groups, and a hexanoyl group
Preparation Methods
The synthesis of 1-Naphthalenecarbonitrile, 3,4-dihydroxy-2-(1-oxohexyl)- can be achieved through several synthetic routes. One common method involves the reaction of naphthalene derivatives with appropriate reagents to introduce the carbonitrile, hydroxyl, and hexanoyl groups. The reaction conditions typically include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale reactions in reactors with continuous monitoring and optimization of reaction parameters to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
1-Naphthalenecarbonitrile, 3,4-dihydroxy-2-(1-oxohexyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonitrile group can be reduced to form amines or other reduced products.
Substitution: The naphthalene ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Naphthalenecarbonitrile, 3,4-dihydroxy-2-(1-oxohexyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have biological activity and can be used in the study of biochemical pathways and mechanisms.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Naphthalenecarbonitrile, 3,4-dihydroxy-2-(1-oxohexyl)- involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The hydroxyl and carbonitrile groups can form hydrogen bonds or other interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the particular application and the biological system being studied.
Comparison with Similar Compounds
1-Naphthalenecarbonitrile, 3,4-dihydroxy-2-(1-oxohexyl)- can be compared with other similar compounds such as:
1-Naphthalenecarbonitrile: Lacks the hydroxyl and hexanoyl groups, making it less versatile in certain reactions.
1,4-Dihydroxy-2,3-naphthalenedicarbonitrile: Contains additional hydroxyl and carbonitrile groups, which may lead to different reactivity and applications.
1-Naphthalenecarbonitrile, 3,4-dihydroxy-2-(2-methyl-1-oxopropyl):
The uniqueness of 1-Naphthalenecarbonitrile, 3,4-dihydroxy-2-(1-oxohexyl)- lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications in various fields.
Properties
CAS No. |
61983-24-2 |
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Molecular Formula |
C17H17NO3 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
2-hexanoyl-3,4-dihydroxynaphthalene-1-carbonitrile |
InChI |
InChI=1S/C17H17NO3/c1-2-3-4-9-14(19)15-13(10-18)11-7-5-6-8-12(11)16(20)17(15)21/h5-8,20-21H,2-4,9H2,1H3 |
InChI Key |
NRTQDAPNFNCLLD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C1=C(C2=CC=CC=C2C(=C1O)O)C#N |
Origin of Product |
United States |
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